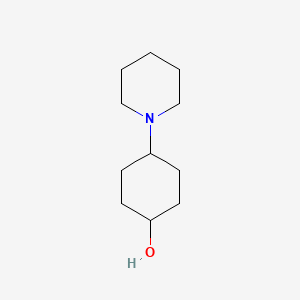

Cyclohexanol, 4-piperidino-

Description

Significance within Organic Chemistry

In the realm of organic chemistry, the significance of Cyclohexanol (B46403), 4-piperidino- lies in its utility as a synthetic intermediate. The presence of a hydroxyl (-OH) group on the cyclohexanol ring and a secondary amine within the piperidine (B6355638) moiety allows for a variety of chemical transformations. These reactive sites enable chemists to build upon this scaffold, introducing new functional groups and constructing larger, more intricate molecular architectures.

The synthesis of derivatives from this core structure is a key area of investigation. For instance, the hydroxyl group can undergo esterification, as seen in the preparation of Cyclohexanol, 4-piperidino-, p-nitrobenzoate. ontosight.ai This reaction involves treating Cyclohexanol, 4-piperidino- with p-nitrobenzoyl chloride in the presence of a base. ontosight.ai Such derivatives are of interest for their potential biological activities. ontosight.ai

Relevance in Contemporary Medicinal Chemistry Research

The piperidine ring is a ubiquitous feature in many pharmaceuticals, and its presence in Cyclohexanol, 4-piperidino- makes this compound and its analogs relevant to medicinal chemistry. nih.govresearchgate.net Medicinal chemistry is a discipline that focuses on the design and discovery of new drugs. washington.edu Researchers in this field often explore derivatives of existing compounds to identify new therapeutic agents. medchemexpress.com

Derivatives of Cyclohexanol, 4-piperidino- have been investigated for a range of potential pharmacological applications. For example, a related compound, 4-phenyl-4-piperidinocyclohexanol (B162774), has been studied for its potential analgesic, anti-inflammatory, and neuroprotective effects. ontosight.aiontosight.ai This particular compound is also known to be a metabolite of phencyclidine (PCP). nih.govwikipedia.org The exploration of such analogs highlights the ongoing effort to understand how modifications to the core structure influence biological activity. ontosight.ainih.gov

Overview of Cyclohexanol and Piperidine Core Structures in Chemical Synthesis

Both the cyclohexanol and piperidine moieties are fundamental building blocks in their own right within the field of chemical synthesis.

Cyclohexanol is a versatile secondary alcohol. atamanchemicals.com It serves as a crucial intermediate in the industrial production of materials like nylon. chemicalbook.comscribd.comwikipedia.org Its chemical reactivity, including oxidation to form cyclohexanone (B45756) and esterification to create plasticizers, makes it a valuable precursor in the synthesis of a wide array of other chemicals. atamanchemicals.comwikipedia.org The synthesis of cyclohexanol itself can be achieved through methods such as the hydrogenation of phenol (B47542) or the oxidation of cyclohexane (B81311). wikipedia.org

Piperidine is a heterocyclic amine that is a common structural element in many alkaloids and pharmaceuticals. wikipedia.orgijnrd.org Its derivatives are found in over twenty classes of pharmaceuticals. nih.gov In organic synthesis, piperidine is widely used as a solvent, a base, and as a reagent for creating enamines from ketones. wikipedia.org The development of efficient methods for synthesizing substituted piperidines is an active area of research due to their importance in drug discovery. nih.gov

The combination of these two core structures in Cyclohexanol, 4-piperidino- provides a unique scaffold for further chemical exploration and the development of novel compounds with potential applications in various scientific and industrial domains.

Structure

3D Structure

Properties

CAS No. |

1531-95-9 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

4-piperidin-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C11H21NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h10-11,13H,1-9H2 |

InChI Key |

VHFKXROBNKLENX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2CCC(CC2)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanol, 4 Piperidino and Its Analogues

Direct Synthesis Approaches

Direct approaches are characterized by the straightforward coupling of a cyclohexane (B81311) precursor with piperidine (B6355638). These methods are often preferred for their efficiency and atom economy.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing 4-piperidino-cyclohexanol, this reaction typically involves the condensation of a ketone, such as 4-oxocyclohexanol or 4-hydroxycyclohexanone, with piperidine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to the final amine product. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. chim.itmdpi.com

The versatility of this method allows for the synthesis of a wide array of analogues by varying the ketone and amine starting materials. For instance, the use of substituted piperidines or different cyclic ketones can generate a library of related compounds. nih.gov Catalytic efficiency can be enhanced through the use of mono- or bimetallic catalysts, such as rhodium or rhodium-nickel supported on silica, which can improve conversion rates and yield under controlled conditions. mdpi.com

| Starting Ketone | Amine | Catalyst/Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Cyclohexanone (B45756) | Piperidine | PtNPs on charcoal/metal oxides | Demonstrates the general applicability of platinum nanoparticles as catalysts for the reductive amination of cyclic ketones with secondary amines. | researchgate.net |

| Cyclohexanone | Ammonia (NH₃) | Rh-Ni/SiO₂ | Bimetallic Rh-Ni catalysts showed higher conversion rates (up to 99.8%) compared to monometallic Rh catalysts (83.4%) for producing cyclohexylamine. This highlights the potential for high efficiency in related reactions. | mdpi.com |

| tert-butyl 4-oxopiperidine-1-carboxylate | 4-bromo-3-chlorobenzaldehyde | Sodium triacetoxyborohydride | Illustrates the use of a common borohydride-based reducing agent for coupling an amine with an aldehyde, a process analogous to ketone-based reductive aminations. | nih.gov |

Nucleophilic substitution provides another direct route to 4-piperidino-cyclohexanol. This pathway involves the reaction of piperidine, acting as a nucleophile, with a cyclohexanol (B46403) derivative bearing a suitable leaving group at the C-4 position. Common leaving groups include halides (e.g., bromo-, chloro-) or sulfonates (e.g., tosylate, mesylate). The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen atom attacks the electrophilic carbon, displacing the leaving group.

The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature. For substrates derived from alcohols, activation of the hydroxyl group is a necessary first step. Reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used to convert the alcohol into a more reactive intermediate, such as an isouronium salt, which is then readily displaced by an amine nucleophile like piperidine. nih.govresearchgate.netchemrxiv.org This method has been successfully applied to synthesize various N-alkylated amines from alcohol precursors. chemrxiv.org

| Substrate | Nucleophile | Activating Agent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthylmethanol | Piperidine | TFFH, K₂HPO₄ (Mechanochemical) | 52% | researchgate.net |

| Benzylic Alcohols | Morpholine | TFFH, K₂HPO₄ (Mechanochemical) | 77-91% | researchgate.net |

| (R)-Ethyl lactate | Various Amines | TFFH, K₂HPO₄ (Mechanochemical) | Variable | nih.gov |

Mannich Reaction Strategies

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. nih.govuobaghdad.edu.iq Its application in synthesizing piperidine-containing compounds is well-documented, often leading to the formation of β-amino carbonyl compounds known as Mannich bases. researchgate.netchemrevlett.com

While not a direct synthesis of the target compound, a Mannich-type reaction can be envisioned starting with cyclohexanol. The reaction would likely proceed by first forming an iminium ion from the reaction of piperidine with formaldehyde. Cyclohexanol itself does not possess a sufficiently acidic α-hydrogen for direct condensation. However, if cyclohexanol is first oxidized to cyclohexanone, the resulting ketone can readily participate in the Mannich reaction. The α-carbon of cyclohexanone would act as the nucleophile, attacking the pre-formed Eschenmoser's salt or a similar iminium ion, to yield a 2-(piperidin-1-ylmethyl)cyclohexanone derivative. Subsequent reduction of the ketone at C-1 and the piperidinomethyl group at C-2 would be required to yield a cyclohexanol analogue.

An alternative strategy could involve the use of an oxime-protected intermediate. Starting with cyclohexanone, conversion to cyclohexanone oxime protects the ketone functionality. The oxime can then be subjected to reactions that functionalize other positions on the ring. For example, allylation followed by hydroboration-oxidation could introduce a hydroxyl group. Deprotection of the oxime would regenerate the ketone, which could then undergo reductive amination with piperidine as described in section 2.1.1. This multi-step pathway offers a route to control the introduction of different functional groups on the cyclohexane ring before the final amination step.

Favorskii Reaction Applications in Piperidine-Containing Cyclohexanols

The Favorskii rearrangement is primarily known as a reaction of α-halo ketones in the presence of a base, which typically results in a ring contraction to form a carboxylic acid derivative. wikipedia.orgadichemistry.com For example, 2-chlorocyclohexanone reacts with a base like sodium ethoxide to yield ethyl cyclopentanecarboxylate. adichemistry.com

Direct application of the Favorskii rearrangement to synthesize 4-piperidino-cyclohexanol is not straightforward because the reaction fundamentally alters the carbocyclic skeleton from a six-membered to a five-membered ring. However, the cyclopentane derivative produced could serve as an intermediate in a longer synthetic sequence. For instance, the resulting cyclopentanecarboxylic acid ester could be converted into an amide using piperidine. Subsequent functional group manipulations and a potential ring-expansion reaction would be necessary to re-form the six-membered cyclohexanol ring containing the piperidine moiety. This indirect approach is considerably more complex than the direct methods and would likely only be considered if specific stereochemical outcomes achievable through the rearrangement were desired.

A variation known as the quasi-Favorskii rearrangement occurs with non-enolizable α-halo ketones and proceeds without ring contraction, but this is not applicable to typical cyclohexanone precursors. harvard.edu Therefore, the utility of the Favorskii reaction in this specific synthetic context remains largely theoretical and indirect.

Cyclization and Addition Reactions for Polysubstituted Cyclohexanol Derivatives

The formation of polysubstituted cyclohexanol rings is a cornerstone of organic synthesis, often achieved through tandem reactions that build complexity in a single step. One effective method is the tandem 1,4-reduction-aldol cyclization, where monoenone monoketones are exposed to reagents like catecholborane. This process generates six-membered cyclic aldol products with high yields and significant syn diastereoselectivity, particularly for aromatic and heteroaromatic enones organic-chemistry.org.

Another approach involves metal-catalyzed reductive condensation of α,β-unsaturated carbonyl compounds with aldehydes in the presence of a hydride source, which allows for highly diastereoselective aldol and Michael cycloreductions organic-chemistry.org. For instance, treating β,β-disubstituted-α,β-unsaturated ketones that also contain a ketone group with a catalytic amount of copper hydride (CuH) ligated by a chiral ligand can produce cyclic aldol products with three new adjacent stereocenters, achieving excellent diastereo- and enantioselectivities organic-chemistry.org.

In recent years, solvent-free synthesis has gained prominence due to its environmental and economic benefits, such as reduced pollution, lower costs, and simpler processing. cmu.eduacs.org These reactions can occur in the solid state by mixing and grinding crystals of the reactants, sometimes with a solid catalyst. cmu.edu

A facile, solvent-free synthesis for 1,2,3,4,5-pentasubstituted cyclohexanols has been developed using a 3:2 mixture of an aryl methyl ketone and an aromatic aldehyde with a catalytic amount (20 mol%) of sodium hydride (NaH) under aerobic conditions researchgate.net. Similarly, solid sodium hydroxide (NaOH) and potassium carbonate (K2CO3) have been used to synthesize polysubstituted cyclohexanols from benzaldehyde and acetophenone derivatives researchgate.net. The Michael addition reaction, a key step in cyclohexanol ring formation, can also be performed efficiently under solvent-free conditions using alumina and microwave irradiation cmu.edu.

Table 1: Solvent-Free Methods for Cyclohexanol Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl Methyl Ketone, Aromatic Aldehyde | 20 mol% NaH, aerobic | 1,2,3,4,5-Pentasubstituted Cyclohexanols | researchgate.net |

| Benzaldehyde, Acetophenone | Solid NaOH, K2CO3 | Polysubstituted Cyclohexanols | researchgate.net |

Derivatization via Esterification

The hydroxyl group of Cyclohexanol, 4-piperidino- offers a prime site for derivatization, most commonly through esterification. This chemical modification can significantly alter the compound's physicochemical properties. A standard method for this transformation is the Schotten-Baumann reaction, which involves treating the alcohol with an acyl chloride, such as benzoyl chloride, in the presence of a base wikipedia.org. This reaction proceeds readily to form the corresponding ester.

Phenols, which share the hydroxyl functional group, are readily converted to esters under these conditions. For example, the reaction between phenol (B47542) and benzoyl chloride yields phenyl benzoate wikipedia.org. This highlights a reliable and generalizable pathway for the esterification of the cyclohexanol moiety in the target compound.

Asymmetric Synthesis and Catalytic Routes for Related Piperidines

The piperidine ring is a frequently encountered motif in pharmaceuticals and natural products dicp.ac.cnliv.ac.uk. Consequently, numerous synthetic routes have been developed for its construction, with a significant focus on asymmetric methods to control stereochemistry.

The formation of substituted piperidines from non-activated alkenes can be achieved through metal-catalyzed cyclization. One such pathway involves the oxidative amination of alkenes catalyzed by a gold(I) complex, which uses an iodine(III) oxidizing agent. This method achieves difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent nih.gov.

A palladium-catalyzed enantioselective approach has also been developed, utilizing a novel pyridine-oxazoline (Pyox) ligand. This reaction facilitates the stereoselective carboamination of alkenes nih.gov. Another mechanistic route is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction is mediated by an acid, which functionalizes the alkyne and leads to the formation of an enamine. This intermediate then generates an iminium ion, which is subsequently reduced to form the piperidine ring nih.gov.

Table 2: Catalytic Systems for Alkene Cyclization to Form Piperidines

| Catalyst System | Mechanistic Pathway | Key Features | Reference |

|---|---|---|---|

| Gold(I) Complex / Iodine(III) Oxidant | Oxidative Amination | Forms N-heterocycle and adds O-substituent simultaneously | nih.gov |

| Palladium / Pyridine-Oxazoline Ligand | Enantioselective Carboamination | High stereoselectivity | nih.gov |

The most common and economically efficient route to piperidines is the hydrogenation of readily available pyridine (B92270) precursors liv.ac.uk. This fundamental process can be achieved using various catalytic systems, often under harsh conditions of high temperature and pressure, although milder methods have been developed nih.gov.

Heterogeneous and Homogeneous Catalysis: A wide range of heterogeneous catalysts, including Platinum(IV) oxide, Raney Nickel, Rhodium/Carbon, and Palladium/Carbon, are used for the complete reduction of pyridines with H2 liv.ac.uk. Homogeneous catalysts, such as rhodium, iridium, and ruthenium complexes, have also been employed liv.ac.uk.

Transfer Hydrogenation: Transfer hydrogenation offers a milder alternative to using high-pressure H2 gas. A rhodium complex, [Cp*RhCl2]2, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium (B92312) salts. Using an azeotropic mixture of formic acid and triethylamine as the hydrogen source, this method can produce piperidines under mild conditions (e.g., 40°C) with very low catalyst loadings liv.ac.uk.

Electrocatalytic Hydrogenation: A modern, sustainable approach is the electrocatalytic hydrogenation of pyridines at ambient temperature and pressure. Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be quantitatively converted to piperidine with a 98% yield nih.gov. This method avoids the high temperatures and pressures of traditional thermochemical processes nih.gov.

Stereoselective Hydrogenation: Achieving stereoselectivity is crucial in pharmaceutical synthesis. Boron ions, in the presence of hydrosilanes, have been found to diastereoselectively reduce substituted pyridines to piperidines under mild conditions nih.gov. Palladium-catalyzed hydrogenation has also been shown to be effective for substrates that are not amenable to rhodium catalysis, with the reaction proceeding in the presence of air and moisture nih.gov. For disubstituted pyridines, catalytic hydrogenation often results in a mixture of cis and trans isomers, which can then be separated chromatographically to yield the pure stereoisomers acs.org.

Table 3: Comparison of Pyridine Hydrogenation Methods

| Method | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO2, Raney Ni | High pressure H2, high temperature | Well-established, versatile | liv.ac.uk |

| Transfer Hydrogenation | [Cp*RhCl2]2 / Iodide | Formic acid/triethylamine, 40°C | Mild conditions, low catalyst loading | liv.ac.uk |

| Electrocatalytic Hydrogenation | Rhodium on Carbon | Ambient temperature and pressure | Sustainable, energy-efficient | nih.gov |

| Stereoselective Hydrogenation | Boron ions / Hydrosilanes | Mild conditions | Diastereoselective | nih.gov |

Chemical Transformations and Derivatization Strategies

Functional Group Modifications at the Hydroxyl Moiety

The secondary hydroxyl group of Cyclohexanol (B46403), 4-piperidino- is a prime site for functionalization, most commonly through esterification and etherification reactions. These transformations introduce new functional groups that can significantly alter the molecule's physicochemical properties.

Table 1: Representative Esterification Reactions of Alcohols

| Alcohol | Acylating Agent | Catalyst/Conditions | Product |

| Cyclohexanol | Acetic Anhydride (B1165640) | Fe³⁺-montmorillonite | Cyclohexyl acetate |

| Primary Alcohols | Acetic Anhydride | DMAP (0.05-2 mol%) | Corresponding Acetate Ester |

| Phenols | Acetic Anhydride | DMAP·HCl | Corresponding Acetate Ester |

This table presents general examples of esterification reactions and not specific data for Cyclohexanol, 4-piperidino-.

Etherification: The formation of ethers from Cyclohexanol, 4-piperidino- can be achieved through reactions with alkyl halides or epoxides. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method for preparing ethers. Ring-opening of epoxides by the alcohol, typically under acidic or basic catalysis, provides another route to ether derivatives, specifically β-hydroxy ethers. libretexts.orgjsynthchem.com

Reactions Involving the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles. Key transformations include N-alkylation and N-oxide formation.

N-Alkylation and Quaternization: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. For example, reaction with a benzyl (B1604629) chloride derivative in the presence of a base like potassium carbonate can yield the corresponding N-benzyl derivative. guidechem.com If the alkylating agent is a simple alkyl halide like methyl iodide, the reaction can proceed further to form a quaternary ammonium (B1175870) salt, a process known as quaternization. The kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides have been studied, providing insights into the reactivity of the pyridine (B92270) nitrogen. polymersource.carsc.org

Table 2: Examples of N-Alkylation of Piperidine and Related Heterocycles

| Amine | Alkylating Agent | Conditions | Product |

| Piperidine | Substituted Benzyl Chloride | K₂CO₃, EtOH, Microwave | N-Benzylpiperidine Derivative |

| Poly(4-vinyl pyridine) | Methyl Iodide | THF/DMF | Poly(4-vinyl N-methyl pyridinium (B92312) iodide) |

This table provides examples of N-alkylation on related piperidine structures, not specific data for Cyclohexanol, 4-piperidino-.

N-Oxide Formation: The nitrogen atom can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of an N-oxide significantly alters the electronic properties and steric environment of the nitrogen atom. polymersource.canih.gov

Formation of Complex Heterocyclic Systems

The Cyclohexanol, 4-piperidino- scaffold can be utilized as a starting material for the synthesis of more elaborate heterocyclic structures, including spiro and bicyclic systems. ub.eduresearchgate.net One notable strategy involves the derivatization of the corresponding ketone, 4-piperidonocyclohexanone, which can be accessed through oxidation of the hydroxyl group.

Schiff Base Derivatization of Piperidone/Cyclohexanone (B45756) Structures

While Cyclohexanol, 4-piperidino- itself does not form a Schiff base, its oxidized counterpart, 4-piperidonocyclohexanone, is a key precursor for such derivatization. The ketone functionality can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. These reactions are fundamental in the construction of various heterocyclic systems. The synthesis of N-Benzyl-4-piperidone and its subsequent reactions highlight the utility of the piperidone core in organic synthesis. guidechem.comchemrevlett.com

The formation of Schiff bases from piperidone derivatives has been explored for the synthesis of spiro heterocycles. For instance, the reaction of N-substituted-4-piperidones with various reagents can lead to the formation of spiro[piperidine-4,X']-heterocycles, where X can be an oxazolidine, pyran, or other heterocyclic ring. researchgate.net

Stereochemical and Conformational Analysis of Cyclohexanol, 4 Piperidino and Its Derivatives

Diastereoselectivity and Enantioselectivity Investigations

Absolute Configuration Determination Methodologies

The determination of the absolute configuration of a chiral molecule, such as the enantiomers of cis- or trans-4-piperidinocyclohexanol, is a fundamental challenge in stereochemistry. Various experimental techniques, often coupled with quantum chemical calculations, are employed to unambiguously assign the (R) or (S) configuration at the stereogenic centers.

One of the most powerful techniques is Vibrational Circular Dichroism (VCD) spectroscopy. researchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. To determine the absolute configuration of an enantiomer of 4-piperidinocyclohexanol, its experimental VCD spectrum would be recorded. Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated using computational methods like Density Functional Theory (DFT). researchgate.net A direct comparison of the experimental spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration.

Another established method involves the use of chiroptical spectroscopy , specifically Electronic Circular Dichroism (ECD). nih.govmdpi.com While the parent 4-piperidinocyclohexanol lacks strong chromophores for ECD analysis, derivatization with a chromophoric group can enable this technique. For instance, the hydroxyl group could be esterified with a suitable chromophoric acid. The resulting derivative's ECD spectrum, characterized by Cotton effects, can be analyzed to deduce the absolute configuration based on empirical rules or by comparison with theoretical calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful methods for stereochemical elucidation, particularly through the use of chiral derivatizing agents. wordpress.com For example, the Mosher's method, or its modifications, involves the esterification of the hydroxyl group of 4-piperidinocyclohexanol with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H NMR chemical shift differences in the resulting diastereomeric esters can reveal the absolute configuration at the carbinol carbon. A similar approach is Riguera's method, which uses double derivatization with α-methoxyphenylacetic acid (MPA) for the assignment of the absolute configuration of secondary alcohols. mdpi.com

Table 1: Illustrative Methodologies for Absolute Configuration Determination of 4-piperidinocyclohexanol

| Methodology | Principle | Illustrative Application to 4-piperidinocyclohexanol | Key Data Generated |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Comparison of the experimental VCD spectrum of an enantiomer with DFT-calculated spectra for the (R) and (S) configurations. | VCD and IR spectra, Boltzmann-averaged calculated spectra. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Derivatization of the hydroxyl group with a chromophoric tag (e.g., benzoate) followed by ECD spectral analysis. | ECD spectrum showing positive or negative Cotton effects. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals. | Esterification with (R)- and (S)-MTPA (Mosher's method) and analysis of ¹H NMR chemical shift differences (Δδ). | Δδ (δS - δR) values for protons near the stereocenter. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. | Growth of a suitable single crystal of an enantiomerically pure derivative and analysis of the diffraction pattern. | Atomic coordinates, bond lengths, bond angles, and absolute structure parameter (e.g., Flack parameter). |

Computational Approaches to Conformational Landscape Exploration

A common starting point for conformational analysis is the use of molecular mechanics (MM) methods. These methods employ classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. A systematic or stochastic conformational search can be performed to identify a large number of possible conformations. For 4-piperidinocyclohexanol, this would involve exploring the chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring, the chair and boat conformations of the piperidine (B6355638) ring, and the relative orientations of the two rings.

The geometries of the low-energy conformers identified by molecular mechanics are then typically refined using higher-level quantum mechanics (QM) calculations, most commonly Density Functional Theory (DFT) . nih.gov DFT provides a more accurate description of the electronic structure and, consequently, more reliable energies and geometries. dntb.gov.ua Calculations are often performed using a basis set such as 6-31G* or larger to ensure accuracy. The relative energies of the different conformers can then be used to calculate their Boltzmann populations at a given temperature, providing insight into the predominant shapes of the molecule in solution.

For instance, for trans-4-piperidinocyclohexanol, one would expect two primary chair conformations for the cyclohexane ring: one with both the hydroxyl and piperidino groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). DFT calculations would be employed to determine the relative energies of these conformers. The diequatorial conformer is generally expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape over time, providing insights into the dynamic behavior of the molecule. nih.govresearchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing the molecule to move and change its conformation. By analyzing the trajectory of an MD simulation, one can identify the most frequently visited conformations and the transitions between them.

Table 2: Illustrative Computational Data for Conformational Analysis of trans-4-piperidinocyclohexanol

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |

| Diequatorial Chair | DFT/B3LYP/6-31G | 0.00 | C1-C2-C3-C4 ≈ -55, C2-C3-C4-N ≈ 175 | >99 |

| Diaxial Chair | DFT/B3LYP/6-31G | 5.20 | C1-C2-C3-C4 ≈ 55, C2-C3-C4-N ≈ -65 | <1 |

| Twist-Boat | DFT/B3LYP/6-31G* | 6.50 | Varies | <1 |

As a result, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables for the advanced spectroscopic characterization of this specific compound as requested in the outline. The required experimental data for the following techniques could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography

Without access to primary research or spectral database entries, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and detailed findings.

Advanced Spectroscopic Characterization and Analytical Techniques

Chromatographic-Mass Spectrometric (GC-MS) Methods for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of "Cyclohexanol, 4-piperidino-" in various matrices. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Due to the presence of a polar hydroxyl (-OH) group and a secondary amine within the piperidine (B6355638) ring, "Cyclohexanol, 4-piperidino-" is not ideally suited for direct GC-MS analysis. These functional groups can lead to poor peak shape, thermal degradation, and adsorption onto the GC column. To overcome these challenges, derivatization is a crucial sample preparation step to increase the volatility and thermal stability of the analyte. mdpi.comgcms.cz Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amine groups. sigmaaldrich.com

A typical derivatization reaction involves reacting "Cyclohexanol, 4-piperidino-" with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), to convert the polar -OH and -NH groups into their less polar trimethylsilyl (TMS) ethers and amines, respectively.

Illustrative GC-MS Parameters:

The table below outlines typical instrumental parameters for the analysis of the TMS-derivatized "Cyclohexanol, 4-piperidino-".

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

This is an interactive data table. You can sort and filter the data.

Identification and Fragmentation Analysis:

Identification of the derivatized "Cyclohexanol, 4-piperidino-" is achieved by a combination of its retention time under the specified chromatographic conditions and its unique mass spectrum. Under electron ionization, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The interpretation of this fragmentation pattern is key to structural elucidation.

The mass spectrum of the di-TMS derivative of "Cyclohexanol, 4-piperidino-" would be expected to exhibit a molecular ion peak (M+•) corresponding to the mass of the derivatized molecule. However, molecular ions of alcohols and amines can sometimes be weak or absent. libretexts.org The fragmentation pattern is generally predictable based on the established fragmentation of cyclic alcohols and piperidine derivatives.

Alpha-cleavage is a dominant fragmentation pathway for both the cyclohexanol (B46403) and piperidine rings. miamioh.edu For the cyclohexanol ring, cleavage of the bonds adjacent to the oxygen-bearing carbon is expected. For the piperidine ring, cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation route. libretexts.org

Expected Fragmentation of di-TMS-"Cyclohexanol, 4-piperidino-":

The following table details the predicted major fragment ions, their mass-to-charge ratio (m/z), and the likely structural origin.

| m/z | Proposed Fragment Ion | Description |

| M+• | [C17H37NOSi2]+• | Molecular ion of the di-TMS derivative. |

| M-15 | [M - CH3]+ | Loss of a methyl group from a TMS moiety, a common fragmentation for silylated compounds. |

| M-89 | [M - OSi(CH3)3]+ | Loss of the trimethylsiloxy group from the cyclohexyl ring. |

| Various | Piperidine ring fragments | Cleavage of the piperidine ring can lead to a series of characteristic ions. |

| Various | Cyclohexane (B81311) ring fragments | Ring-opening and subsequent fragmentation of the cyclohexyl ring can produce a cluster of ions separated by 14 mass units (CH2). libretexts.org |

This is an interactive data table. You can sort and filter the data.

Quantification:

For quantitative analysis, a common approach is to use a selected ion monitoring (SIM) mode, which offers enhanced sensitivity and selectivity compared to the full-scan mode. sums.ac.ir In SIM mode, the mass spectrometer is set to detect only a few characteristic and abundant ions of the target analyte. Quantification is typically performed by creating a calibration curve from the analysis of standard solutions of known concentrations. An internal standard, a compound with similar chemical properties but a different mass, is often added to the samples and standards to improve the accuracy and precision of the quantification.

Theoretical and Computational Investigations of Cyclohexanol, 4 Piperidino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is widely used to investigate the electronic properties of molecules. However, a specific application of DFT methods to analyze Cyclohexanol (B46403), 4-piperidino- is not documented in existing research. Such a study would typically involve the use of various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to optimize the molecular geometry and calculate electronic parameters.

Molecular Geometry and Electronic Structure Analysis

The analysis of molecular geometry and electronic structure is essential for predicting a compound's physical and chemical properties.

Bond Lengths and Angles Determination

A detailed determination of the bond lengths and angles of Cyclohexanol, 4-piperidino- would require computational geometry optimization. This process would yield the most stable three-dimensional arrangement of the atoms in the molecule. Without specific computational studies, experimentally or theoretically derived tables of these parameters for Cyclohexanol, 4-piperidino- are unavailable.

Interactive Data Table: Hypothetical Bond Lengths of Cyclohexanol, 4-piperidino- (Note: The following data is illustrative and not based on actual research findings.)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.54 |

| C1 | N1 | 1.47 |

| C4 | O1 | 1.43 |

| N1 | C5 | 1.47 |

Interactive Data Table: Hypothetical Bond Angles of Cyclohexanol, 4-piperidino- (Note: The following data is illustrative and not based on actual research findings.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 109.5 |

| C1 | N1 | C5 | 112.0 |

| C3 | C4 | O1 | 109.5 |

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally indicates high reactivity. The specific HOMO-LUMO energy gap for Cyclohexanol, 4-piperidino- has not been reported.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of Cyclohexanol, 4-piperidino- (Note: The following data is illustrative and not based on actual research findings.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.0 |

| Energy Gap | 8.5 |

Mulliken Charge Distribution Assessment

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its polarity and electrostatic potential. This information is valuable for understanding intermolecular interactions. A Mulliken charge distribution assessment for Cyclohexanol, 4-piperidino- would reveal the charge distribution across its constituent atoms, but such data is currently absent from the scientific literature.

Interactive Data Table: Hypothetical Mulliken Charges of Cyclohexanol, 4-piperidino- (Note: The following data is illustrative and not based on actual research findings.)

| Atom | Mulliken Charge (a.u.) |

| O1 | -0.65 |

| N1 | -0.55 |

| C1 | 0.15 |

| C4 | 0.25 |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For Cyclohexanol, 4-piperidino-, MD simulations can elucidate the molecule's conformational landscape, revealing the stability and transitions between different spatial arrangements of its atoms. These simulations model the interactions between atoms using a force field, a set of parameters that describe the potential energy of the system.

A typical MD simulation for Cyclohexanol, 4-piperidino- would involve solvating the molecule in a box of explicit solvent, such as water, to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before a production run, during which the trajectory of each atom is calculated over time. Analysis of this trajectory can reveal the preferred conformations of the cyclohexanol and piperidino rings, as well as the orientation of the hydroxyl group.

The conformational flexibility of the piperidino group and the orientation of the hydroxyl substituent on the cyclohexanol ring are of particular interest. The interplay between the axial and equatorial positions of these groups, and the potential for intramolecular hydrogen bonding, can be quantified. The relative populations of different conformers can be determined by analyzing the simulation trajectory, providing a statistical understanding of the molecule's structural dynamics.

Table 1: Hypothetical Conformational Distribution of Cyclohexanol, 4-piperidino- from a Molecular Dynamics Simulation

| Conformer | Cyclohexanol Ring Conformation | Hydroxyl Group Orientation | Piperidino Group Orientation | Population (%) |

| 1 | Chair | Equatorial | Equatorial | 75 |

| 2 | Chair | Axial | Equatorial | 15 |

| 3 | Chair | Equatorial | Axial | 5 |

| 4 | Skew-Boat | - | - | 5 |

Note: This data is illustrative and represents a plausible outcome of an MD simulation.

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For Cyclohexanol, 4-piperidino-, these methods can be used to understand its susceptibility to various chemical transformations.

Prediction of Epoxidation and Hydroxylation Barriers

The presence of a cyclohexanol ring suggests that Cyclohexanol, 4-piperidino- could undergo oxidation reactions such as epoxidation and hydroxylation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to model these reactions and to calculate the energy barriers associated with them.

To predict the epoxidation barrier, the reaction pathway of Cyclohexanol, 4-piperidino- with an epoxidizing agent, such as a peroxy acid, would be modeled. The calculations would identify the transition state structure and its associated energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key indicator of the reaction rate. Similarly, for hydroxylation, the reaction with a hydroxylating agent, for instance, in a simulated enzymatic active site, could be modeled to determine the energetic favorability of hydroxylation at different positions on the molecule.

These predictions are crucial for understanding the metabolic fate of the molecule or for designing synthetic routes. The calculations would likely reveal that the reactivity is highly dependent on the steric and electronic environment of the potential reaction sites.

Table 2: Hypothetical Calculated Activation Energies for Epoxidation and Hydroxylation of Cyclohexanol, 4-piperidino-

| Reaction | Reagent | Position | Activation Energy (kcal/mol) |

| Epoxidation | m-CPBA | C2-C3 | 15.2 |

| Epoxidation | m-CPBA | C5-C6 | 15.8 |

| Hydroxylation | Cytochrome P450 model | C3 | 20.5 |

| Hydroxylation | Cytochrome P450 model | C4 | 18.9 |

Note: This data is illustrative and based on typical values for similar compounds.

Advanced Electronic Structure Analyses

To gain a deeper understanding of the bonding and charge distribution within Cyclohexanol, 4-piperidino-, advanced electronic structure analyses can be performed on the molecule's wave function, typically obtained from high-level quantum mechanical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying chemical bonding and electron delocalization within a molecule. It transforms the complex wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., core, lone pair, and bonding orbitals).

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. The MESP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For Cyclohexanol, 4-piperidino-, the MESP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidino group, due to the presence of lone pairs. These would be the primary sites for interaction with electrophiles or for hydrogen bond donation. Regions of positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery and molecular biology for understanding the basis of molecular recognition.

In a hypothetical docking study of Cyclohexanol, 4-piperidino-, the molecule would be docked into the active site of a selected protein target. The docking algorithm would sample a large number of possible conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

The results of such a study would predict the binding mode of Cyclohexanol, 4-piperidino-, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl group and the piperidino nitrogen could act as hydrogen bond donors or acceptors, while the cyclohexyl ring could engage in hydrophobic interactions with nonpolar residues in the active site. These predictions can guide the design of new molecules with improved binding affinity and selectivity.

Table 3: Hypothetical Docking Results for Cyclohexanol, 4-piperidino- with a Kinase Active Site

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 (with Asp145, Lys72) |

| Hydrophobic Interactions | Leu23, Val56, Ala89 |

| Interacting Residues | Asp145, Lys72, Leu23, Val56, Ala89, Phe146 |

Note: This data is illustrative and represents a plausible outcome of a molecular docking study.

Q & A

What are the optimal experimental conditions for synthesizing 4-piperidinocyclohexanol via dehydration, and how can yield discrepancies be resolved?

Basic Research Focus

Dehydration of cyclohexanol derivatives typically employs acidic catalysts (e.g., phosphoric acid) under distillation. For 4-piperidinocyclohexanol, a modified setup using a 50 mL round-bottom flask with controlled heating (boiling point ~161°C) and a cooled receiver is recommended to minimize side reactions . Theoretical yield calculations should account for limiting reagents (e.g., cyclohexanol molar mass: 100.16 g/mol) and stoichiometry. Percent yield discrepancies (e.g., 48.78% vs. theoretical 16.4g) often arise from incomplete distillation, volatile product loss, or side reactions like dimerization. Mitigation strategies include optimizing heating rates, using inert atmospheres, and verifying catalyst purity .

Advanced Methodological Insight

Contradictions in yield data (e.g., 35.5% vs. 48.78%) may stem from solvent polarity effects or competing reaction pathways. Advanced kinetic modeling (e.g., Box-Behnken design) can isolate variables like temperature, catalyst concentration, and reaction time. For instance, multivariate optimization of cyclohexane oxidation achieved 26.76% conversion to cyclohexanol using Sn-MgAl(CO₃) catalysts, highlighting the role of statistical design in resolving yield inconsistencies .

How can spectroscopic techniques distinguish 4-piperidinocyclohexanol from its isomers or degradation products?

Basic Research Focus

FTIR and NMR are critical for structural validation. Key FTIR bands for cyclohexanol derivatives include:

- C-O stretching : 1030–1065 cm⁻¹ (cyclohexanol backbone)

- C=O stretch (if oxidized) : 1713 cm⁻¹ (cyclohexanone impurity) .

In NMR, equatorial vs. axial conformers of 4-substituted cyclohexanols show distinct hydroxyl proton shifts (e.g., −4.11 ppm for 4-t-butylcyclohexanol vs. −4.38 ppm for cyclohexanol) .

Advanced Methodological Insight

In situ ATR-FTIR combined with kinetic modeling can track reaction pathways. For example, photocatalytic oxidation of cyclohexanol to cyclohexanone revealed a two-step mechanism: (1) hydroxyl radical attack on cyclohexanol (rate constant k₁ = 0.0323 s⁻¹) and (2) rapid dehydrogenation to cyclohexanone (k₂ = 0.4738 s⁻¹). Time-resolved spectral analysis at 1713 cm⁻¹ (C=O) confirmed selectivity >90% under UV-TiO₂ catalysis .

What catalytic systems enhance the selectivity of 4-piperidinocyclohexanol synthesis, and how are they optimized?

Advanced Research Focus

Heterogeneous catalysts (e.g., zeolites, metal oxides) improve selectivity by reducing side reactions. For example:

- Sn-MgAl(CO₃) : Achieved 0.2676 kmol/m³ cyclohexanol yield in 10 hours via Meerwein-Ponndorf-Verley reduction .

- FeIVO complexes : Enabled 26% cyclohexane conversion with 85% selectivity toward cyclohexanol/cyclohexanone using response surface methodology .

Process intensification via reactive distillation (e.g., formic acid esterification followed by hydrolysis) achieved near-complete cyclohexene conversion with low catalyst loadings, demonstrating scalability .

How do solvent polarity and reaction medium influence the stability of 4-piperidinocyclohexanol during storage?

Basic Research Focus

Stability is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize hydrogen-bonded networks, reducing oxidation. Storage in airtight containers under inert gas (N₂/Ar) is recommended to prevent hydration or ketone formation .

Advanced Research Focus

Liquid-liquid equilibria (LLE) studies show cyclohexanol’s solubility varies significantly in ternary systems (e.g., water + mesityl oxide + cyclohexanol). Phase diagrams at 298.2–338.2 K reveal optimal solvent mixtures (e.g., cyclohexyl formate) for long-term stability .

What analytical methods resolve contradictions in reported thermodynamic data for 4-piperidinocyclohexanol?

Advanced Research Focus

Discrepancies in boiling points (e.g., 161.84°C vs. 161°C) or density (0.9624 g/cm³ vs. 0.8110 g/cm³ for cyclohexene) arise from impurities or measurement techniques. High-precision calorimetry (e.g., NIST KDB Pure) and vapor-liquid equilibria (VLE) modeling reconcile such data. For instance, UNIQUAC models accurately predicted cyclohexanol/water azeotropes (ΔT < 0.5°C) .

How can computational methods predict the reactivity of 4-piperidinocyclohexanol in novel reaction environments?

Advanced Research Focus

DFT calculations and molecular dynamics simulations map reaction coordinates. For example, FeIVO-mediated C-H activation in cyclohexane showed a ΔG‡ of 28.5 kJ/mol, aligning with experimental TOF values . Machine learning models trained on LLE datasets (e.g., cyclohexanol + ionic liquids) can predict solvent effects on reaction rates with <5% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.